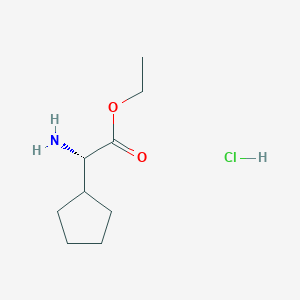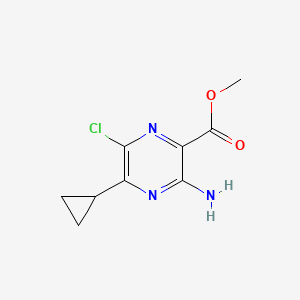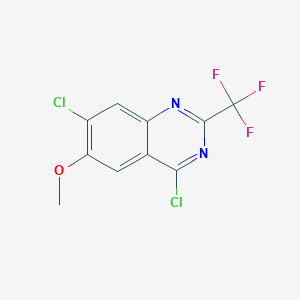
4,7-Dichloro-6-methoxy-2-(trifluoromethyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4,7-Dichloro-6-methoxy-2-(trifluoromethyl)quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Cyclization: Formation of the quinazoline ring.
Chlorination and Methoxylation: Introduction of chlorine and methoxy groups at specific positions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
4,7-Dichloro-6-methoxy-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,7-Dichloro-6-methoxy-2-(trifluoromethyl)quinazoline has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
Mécanisme D'action
The mechanism of action of 4,7-Dichloro-6-methoxy-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival . The exact pathways and targets can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
4,7-Dichloro-6-methoxy-2-(trifluoromethyl)quinazoline can be compared with other quinazoline derivatives, such as:
These compounds share structural similarities but differ in their substitution patterns and biological activities. The presence of the methoxy group in this compound may confer unique properties, such as increased solubility and specific binding affinities .
Propriétés
Formule moléculaire |
C10H5Cl2F3N2O |
|---|---|
Poids moléculaire |
297.06 g/mol |
Nom IUPAC |
4,7-dichloro-6-methoxy-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C10H5Cl2F3N2O/c1-18-7-2-4-6(3-5(7)11)16-9(10(13,14)15)17-8(4)12/h2-3H,1H3 |
Clé InChI |
KDLVALBPGJPHAV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



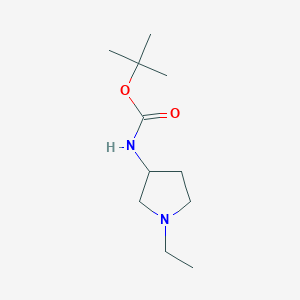
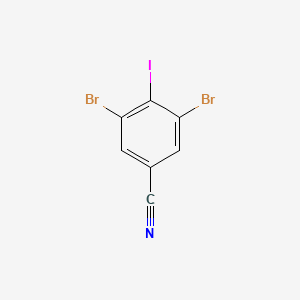
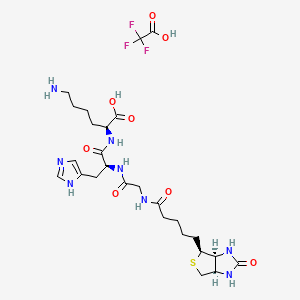
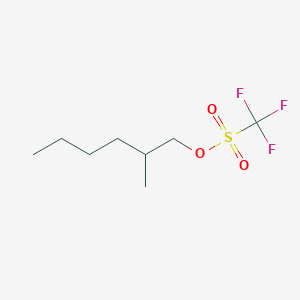
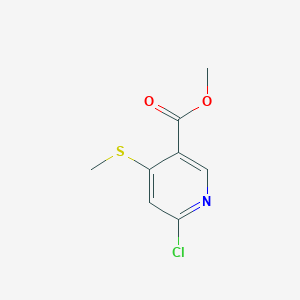
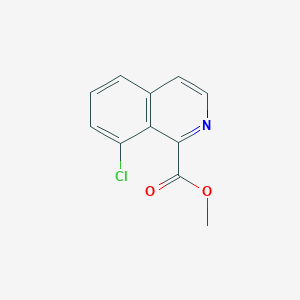
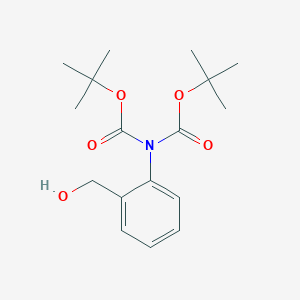
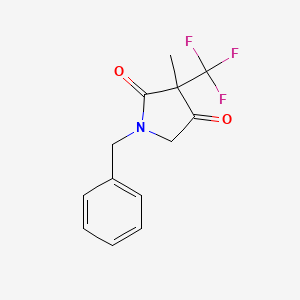
![4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13657301.png)
![4-((4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B13657306.png)

